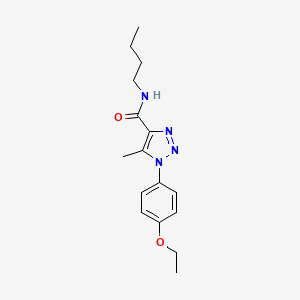![molecular formula C17H24N2O4S B4585331 5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4585331.png)
5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like 5-{[3-(Aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid often involves multi-step reactions, starting from simpler precursors to achieve the desired structural complexity. For example, saturated heterocycles have been prepared by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, leading to compounds with condensed heterocyclic and carbo(bi)cyclic rings, which might share synthetic pathways with our compound of interest (Kivelä et al., 2003).
Molecular Structure Analysis
Understanding the molecular structure of such a compound is crucial for its functional analysis. Spectroscopic methods, including NMR and IR, play a pivotal role in determining the configuration and conformation of molecules. The structure of similar complex organic compounds has been established by these methods, providing insights into the spatial arrangement of atoms and the presence of functional groups (Baul et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds are influenced by their functional groups and molecular structure. Studies on the synthesis and reactions of related compounds provide a glimpse into the possible chemical transformations that this compound could undergo. For instance, the reaction mechanisms involving azo-benzoic acids and their precursors highlight the role of functional groups in dictating chemical pathways (Bombarda et al., 1992).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are determined by its molecular makeup. Detailed analysis of these properties can be obtained through methods like X-ray crystallography, which has elucidated the structures of related compounds, providing a foundation for understanding the physical characteristics of our compound of interest (Kowalski et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define a compound's interaction with other molecules. Research on similar compounds has shed light on their reactivity patterns, which can be applied to predict the behavior of this compound in chemical reactions (Narayana et al., 2006).
Applications De Recherche Scientifique
HIV-Protease Activity Detection
The development of chromogenic amino acids like (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid for the detection of HIV-protease activity showcases an application in biomedical research. This approach utilizes oligopeptides as sequence-specific chromogenic protease substrates, facilitating the spectrophotometric detection of HIV-protease, which is vital for understanding and combating HIV/AIDS (Badalassi et al., 2002).
Synthesis of Heterocycles
Research on the synthesis of saturated heterocycles, including those derived from 4-oxopentanoic acid and cyclic amino alcohols, contributes to the development of new molecules with potential therapeutic applications. These compounds, characterized by their condensed heterocyclic and carbo(bi)cyclic structures, are important for further biochemical studies and drug development processes (Kivelä et al., 2003).
Isotopomer Preparation
The preparation of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, demonstrates its significance in studying photosynthesis, oxygen transport, and electron transport mechanisms. This work underlines the importance of specific isotopomers for scientific research, offering insights into biological processes and the potential for developing diagnostic and therapeutic tools (Shrestha‐Dawadi & Lugtenburg, 2003).
Antineoplastic and Antifilarial Agents
A series of compounds synthesized from methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrate significant in vitro and in vivo antifilarial activity, highlighting the potential for new antineoplastic and antifilarial agents. This research contributes to the development of treatments for parasitic infections and cancer, showcasing the application of chemical compounds in therapeutic interventions (Ram et al., 1992).
Chemical Synthesis and Biological Activity
Studies on the synthesis and biological activity of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives further illustrate the vast potential of chemical compounds in medical research. The investigation of their effects on cell growth and mitotic spindle function is crucial for understanding mechanisms of disease and developing novel therapeutic strategies (Ram et al., 1992).
Propriétés
IUPAC Name |
5-[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-10-4-5-11-12(8-10)24-17(15(11)16(18)23)19-13(20)6-9(2)7-14(21)22/h9-10H,3-8H2,1-2H3,(H2,18,23)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNAIHDNDGLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)


![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)
![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)


![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)